1-(4-butoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of related pyrrolidinecarboxamide compounds involves multi-step processes, including condensation, cyclization, and functionalization reactions. A similar compound, 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, was synthesized as a potential anti-HIV agent, highlighting the synthetic interest in such structures for biological activity (Tamazyan et al., 2007).
Molecular Structure Analysis
Molecular structure and conformation studies of pyrrolidinecarboxamide derivatives, such as the solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provide insights into their crystal structure, solved by X-ray analysis. These studies reveal the planarity of the phenyl ring and the conformation of the pyrrolidine ring, which is crucial for understanding the compound's reactivity and interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidinecarboxamide derivatives involves various transformations, including acylation and cycloaddition reactions. For example, the asymmetric acylation of carboxamides bearing a chiral auxiliary and subsequent stereoselective reduction showcases the synthetic versatility of these compounds (Ito et al., 1984).
Physical Properties Analysis
The physical properties of pyrrolidinecarboxamide derivatives, such as solubility and crystallinity, are influenced by their structural characteristics. For instance, the presence of substituents like the butoxy group affects the compound's solubility and potential for forming crystalline structures, essential for its application in various domains.
Chemical Properties Analysis
The chemical properties of pyrrolidinecarboxamide derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups. Studies on related compounds, like those containing pyrazolyl and pyridine groups, reveal the influence of these groups on the compound's reactivity and potential for forming complexes (Claramunt et al., 2003).
properties
IUPAC Name |
1-(4-butoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-3-8-20-13-6-4-12(5-7-13)17-10-11(15(16)19)9-14(17)18/h4-7,11H,2-3,8-10H2,1H3,(H2,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZGPSQOUIJJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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